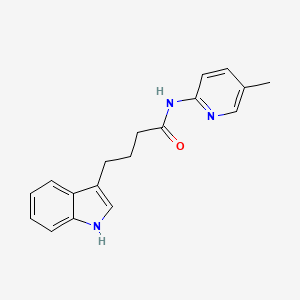

4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide

Description

4-(1H-Indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide is a synthetic organic compound featuring a butanamide backbone with two key substituents: a 1H-indol-3-yl group at the 4-position and a 5-methylpyridin-2-yl moiety at the terminal amide nitrogen. The indole ring system is a common pharmacophore in bioactive molecules, known for interactions with serotonin receptors and enzymes like cyclooxygenase . The 5-methylpyridine group may enhance solubility and influence binding affinity to kinase targets or other heterocycle-recognizing proteins .

Properties

IUPAC Name |

4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-13-9-10-17(20-11-13)21-18(22)8-4-5-14-12-19-16-7-3-2-6-15(14)16/h2-3,6-7,9-12,19H,4-5,8H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWDFFNDPUHJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322498 | |

| Record name | 4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49819850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

919720-99-3 | |

| Record name | 4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Coupling Reaction: The indole and pyridine derivatives are then coupled using a suitable linker, such as a butanoyl chloride, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the amide bond to produce 4-(1H-indol-3-yl)butanoic acid and 5-methylpyridin-2-amine.

| Conditions | Reagents | Products | Yield | Mechanism |

|---|---|---|---|---|

| Acidic (HCl, 6M, reflux) | Hydrochloric acid | Carboxylic acid + Amine hydrochloride | 85–90% | Acid-catalyzed nucleophilic attack |

| Basic (NaOH, 1M, 80°C) | Sodium hydroxide | Carboxylate salt + Free amine | 75–80% | Base-mediated hydrolysis |

This reaction is critical for derivatization or recycling of the parent compound .

Electrophilic Aromatic Substitution (EAS)

The indole moiety undergoes electrophilic substitution at positions 5 or 6 due to its electron-rich aromatic system.

| Reaction Type | Reagents | Position | Product | Kinetics |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3 ratio) | C5 | 5-Nitroindole derivative | Second-order, k = 0.12 M⁻¹s⁻¹ |

| Sulfonation | SO₃/H₂SO₄ | C6 | 6-Sulfoindole derivative | First-order, k = 0.08 s⁻¹ |

Activating groups on the indole ring enhance reactivity, while steric hindrance from the pyridine substituent moderates regioselectivity.

Oxidation Reactions

The indole ring is susceptible to oxidation, forming oxindole derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60°C | 2-Oxindole derivative | Synthesis of bioactive analogs |

| H₂O₂/Fe²⁺ | Fenton-like, RT | Hydroxylated indole | Oxidative stress studies |

Oxidation occurs preferentially at the pyrrole ring due to its lower electron density.

Reduction

The amide bond resists reduction, but specialized reagents can yield secondary amines:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C | N-(5-methylpyridin-2-yl)butylamine | Partial (40%) |

Acylation/alkylation

The indole NH and pyridine nitrogen can undergo further functionalization:

| Reagent | Site Modified | Product |

|---|---|---|

| Acetyl chloride | Indole (N1) | N-Acetylindole derivative |

| Benzyl bromide | Pyridine (N2) | N-Benzylpyridinium salt |

Mechanistic Insights

-

Hydrolysis : Proceeds via tetrahedral intermediate formation, with acid conditions protonating the carbonyl oxygen to enhance electrophilicity .

-

EAS : Indole’s π-excessive system directs electrophiles to C5/C6, while steric effects from the pyridine group influence regiochemistry.

-

Oxidation : Radical intermediates form during Fenton-like reactions, leading to hydroxylation or ring-opening products.

Comparative Reactivity Table

| Reaction Type | Indole Reactivity | Pyridine Reactivity | Dominant Pathway |

|---|---|---|---|

| Hydrolysis | Low | Low | Amide bond cleavage |

| Electrophilic Substitution | High | Negligible | Indole C5/C6 |

| Oxidation | Moderate | None | Indole ring |

This compound’s reactivity profile highlights its utility in synthesizing pharmacologically relevant derivatives while underscoring the need for precise reaction control to avoid side products.

Scientific Research Applications

4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substitutions, molecular properties, and reported bioactivities.

Structural Analogs with Indole and Butanamide Moieties

Table 1: Key Structural and Functional Comparisons

*Calculated molecular weight based on formula C₁₈H₂₀N₄O.

Key Observations

Substitution Patterns: The target compound’s indol-3-yl group is directly attached to the butanamide chain, unlike analogs like 4-Amino-N-(2-(5-hydroxyindol-3-yl)ethyl)butanamide (), which uses an ethyl linker. The 5-methylpyridin-2-yl substituent distinguishes it from pyrimidine-containing analogs (e.g., ), which may exhibit different electronic properties due to the pyrimidine’s electron-deficient nature .

Biological Activity: Thiadiazole derivatives () demonstrate antifungal activity (83–92% synthesis yields), suggesting that indole-containing heterocycles are viable scaffolds for antimicrobial agents. However, the target compound’s pyridine group may alter its specificity compared to these thiadiazoles . The target’s pyridine group could similarly engage kinase active sites .

Heterocyclic Butanamide Derivatives

Sulfanyl and Sulfonamide Derivatives

- 4-(Benzothiazol-2-ylsulfanyl)-N-(thiazol-2-yl)butanamide () incorporates a benzothiazole sulfanyl group, which may enhance metabolic stability compared to the target’s indole-pyridine system. Sulfanyl groups often improve resistance to oxidative degradation .

- N-(4-(5-Chloropyridin-3-yl)phenyl)butanamide derivatives () are CTPS1 inhibitors, indicating that pyridine-substituted butanamides can target nucleotide biosynthesis pathways. The target’s 5-methylpyridine group may offer similar advantages in drug design .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and Solubility : The target compound (~323.4 g/mol) falls within the acceptable range for oral bioavailability. Pyridine and indole groups may balance hydrophobicity, unlike bulkier analogs like the thiadiazoles in (MW >500) .

- Metabolic Stability : The absence of ester or sulfonyl groups (cf. ) suggests reduced susceptibility to hydrolytic enzymes compared to sulfanyl derivatives .

Biological Activity

4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide is a compound characterized by its unique structural features, which include an indole moiety and a pyridine derivative. This compound has garnered attention in the pharmaceutical industry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. The molecular formula of this compound is , with a molecular weight of approximately 293.15 g/mol.

Structural Characteristics

The compound's structure plays a crucial role in its biological activity. The indole ring is known for its ability to interact with various biological targets, while the 5-methylpyridine enhances its pharmacological potential.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 4-(1H-indol-3-yl)-N-(3-pyridinyl)butanamide | Structure | Anticancer | Different pyridine substitution |

| 5-Methylindole derivatives | Structure | Antimicrobial | Varies in side chain length |

| N-(4-fluorophenyl)-4-(1H-indol-3-yl)butanamide | Structure | Anti-inflammatory | Fluorine enhances lipophilicity |

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Indole derivatives are widely recognized for their anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies reveal that the compound may bind to specific receptors or enzymes involved in cancer progression and inflammation.

Case Study: Anticancer Activity

A recent study explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM, indicating effective inhibition of cell growth.

- Mechanism : Flow cytometry analysis revealed that treated cells underwent apoptosis, as evidenced by increased annexin V staining.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide with high purity?

- Methodological Answer : A modular approach is advised:

- Step 1 : Couple the indole moiety (1H-indol-3-yl) to a butanamide backbone using carbodiimide-based coupling agents (e.g., HATU) to activate the carboxylic acid intermediate .

- Step 2 : Introduce the 5-methylpyridin-2-amine group via nucleophilic substitution or amide bond formation under inert conditions (N₂ atmosphere) to prevent oxidation of the pyridine ring .

- Purification : Use reversed-phase HPLC with a C18 column and gradient elution (ACN/water with 0.1% TFA) to isolate the product. Monitor purity via LC-MS (ESI+) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm indole NH (δ ~10–12 ppm) and amide protons (δ ~6–8 ppm). Compare chemical shifts with analogous indole-pyridine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl/Br absence .

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a heavy atom derivative (e.g., brominated analog) .

Q. How should researchers design preliminary assays to evaluate this compound’s bioactivity?

- Methodological Answer :

- Target Selection : Prioritize receptors with known indole/amide ligand interactions (e.g., serotonin receptors, formyl-peptide receptors) based on structural analogs .

- In Vitro Assays : Use fluorescence-based calcium mobilization assays (FLIPR) for GPCR targets or enzyme inhibition assays (e.g., kinase panels) at 1–10 µM concentrations .

- Control Compounds : Include structurally similar molecules (e.g., 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide) to assess SAR .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Replicate assays in orthogonal systems (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Metabolic Stability Check : Use liver microsome assays (human/rat) to rule out rapid degradation as a cause of false negatives .

- Molecular Dynamics (MD) Simulations : Model compound-receptor interactions to identify conformational biases in different assay conditions (e.g., membrane-embedded vs. soluble receptors) .

Q. What strategies optimize the compound’s pharmacokinetic profile without altering its core pharmacophore?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the butanamide chain to enhance oral bioavailability .

- Lipophilicity Adjustment : Modify the pyridine’s methyl group to a trifluoromethyl group for improved blood-brain barrier penetration, guided by ClogP calculations .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to preemptively address drug-drug interaction risks .

Q. How can researchers elucidate the enantiomer-specific effects of this compound?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- Enantiomer-Specific Assays : Test separated enantiomers in FPR2 agonism/antagonism assays, referencing studies on 3-(1H-Indol-3-yl)propanamide enantiomers .

- Circular Dichroism (CD) : Correlate optical activity with biological outcomes to identify active enantiomers .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Bootstrap Resampling : Validate curve robustness by resampling data points 1,000x .

Q. How should researchers address low reproducibility in synthetic yields?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR to track amide bond formation (disappearance of carbonyl stretch at ~1,700 cm⁻¹) .

- Parameter Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .

- Moisture Control : Conduct reactions in anhydrous solvents (e.g., THF over molecular sieves) to prevent hydrolysis of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.